1-Oxa-9-azaspiro[5.5]undecane hydrochloride
Overview
Description
1-Oxa-9-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by a unique structural framework that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom.
Preparation Methods
The synthesis of 1-oxa-9-azaspiro[5.5]undecane hydrochloride can be achieved through various synthetic routes. One notable method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid, yielding the desired compound in moderate yields .
Chemical Reactions Analysis
1-Oxa-9-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, such as the conversion of mesylate derivatives to azido compounds using sodium azide.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not extensively documented, spirocyclic compounds generally exhibit reactivity towards common oxidizing and reducing agents.
Cyclization Reactions: The Prins cyclization reaction is a key synthetic route for constructing the spirocyclic scaffold.
Common reagents and conditions used in these reactions include sulfuric acid, methanesulfonic acid, and sodium azide. The major products formed from these reactions are typically spirocyclic derivatives with various substituents at specific positions on the ring.
Scientific Research Applications
1-Oxa-9-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown promising activity as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, making it a potential candidate for the development of new antituberculosis drugs.
Biological Studies: Spirocyclic compounds, including this compound, are used in the study of various biological pathways and molecular targets due to their unique structural features.
Chemical Synthesis: The compound serves as a valuable intermediate in the synthesis of other spirocyclic derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-oxa-9-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, the compound disrupts the function of this essential transporter in Mycobacterium tuberculosis, thereby inhibiting the growth and survival of the bacteria . The precise molecular pathways and interactions involved in this mechanism are subjects of ongoing research.
Comparison with Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane hydrochloride can be compared with other spirocyclic compounds, such as:
9-Oxa-1-azaspiro[5.5]undecane Hydrochloride: This compound shares a similar spirocyclic framework but differs in the position of the oxygen and nitrogen atoms.
3-Oxa-9-azaspiro[5.5]undecane Hydrochloride: Another spirocyclic compound with a different arrangement of the oxygen and nitrogen atoms.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecane;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-8-11-9(3-1)4-6-10-7-5-9;/h10H,1-8H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFFBJUXICMNBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCNCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-73-8 | |
Record name | 1-oxa-9-azaspiro[5.5]undecane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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